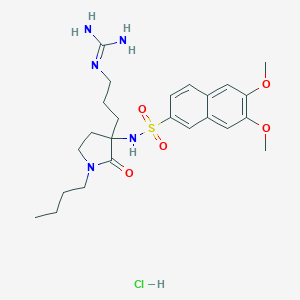
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride (also known as BAY 41-2272) is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects.
Mecanismo De Acción
BAY 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream signaling pathways that lead to relaxation of smooth muscle cells and vasodilation. Additionally, cGMP has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of BAY 41-2272.
Efectos Bioquímicos Y Fisiológicos
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory and anti-inflammatory effects, BAY 41-2272 has been shown to improve endothelial function, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. These effects make BAY 41-2272 a promising candidate for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of sGC activation without the confounding effects of other signaling pathways. Additionally, BAY 41-2272 has been shown to be stable in various experimental conditions, making it a reliable tool for studying sGC activation. However, one limitation of using BAY 41-2272 is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
Future research on BAY 41-2272 and other sGC activators should focus on their potential therapeutic applications in various disease states. In addition to cardiovascular and inflammatory diseases, sGC activators may have potential in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases. Additionally, further studies on the mechanism of action of sGC activators may lead to the development of more potent and specific compounds with fewer side effects.
Métodos De Síntesis
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 6,7-dimethoxy-2-naphthalenesulfonyl chloride with 1-butyl-3-aminopyrrolidine. The resulting intermediate is then treated with guanidine, followed by reaction with propyl bromide to form the final product. The yield of this synthesis method is reported to be around 50%, and the purity of the compound can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Studies have shown that sGC activators like BAY 41-2272 can improve vascular function, reduce blood pressure, and prevent the development of atherosclerosis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
173440-64-7 |
|---|---|
Nombre del producto |
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride |
Fórmula molecular |
C24H36ClN5O5S |
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
2-[3-[1-butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-4-5-12-29-13-10-24(22(29)30,9-6-11-27-23(25)26)28-35(31,32)19-8-7-17-15-20(33-2)21(34-3)16-18(17)14-19;/h7-8,14-16,28H,4-6,9-13H2,1-3H3,(H4,25,26,27);1H |
Clave InChI |
BQEBDKGJYGKUMP-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
SMILES canónico |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
Sinónimos |
1-butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride SPI 501 SPI-501 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



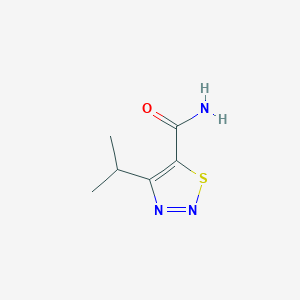
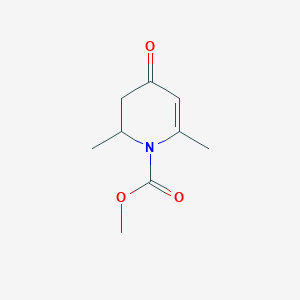
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

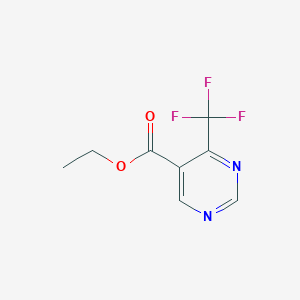
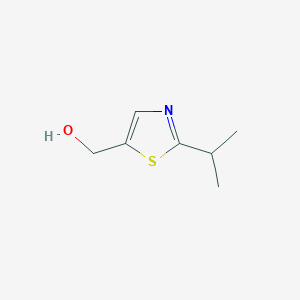
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
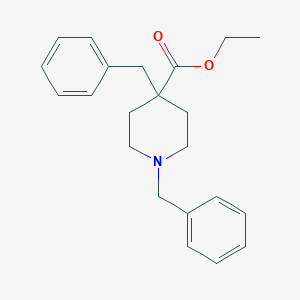
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
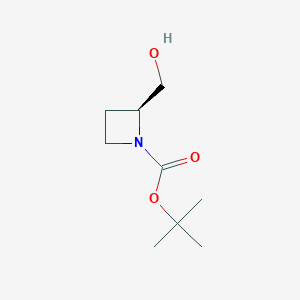
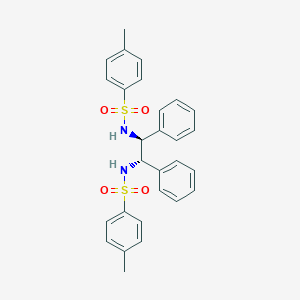
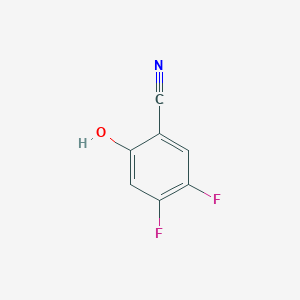
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)